4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid
Description
Bicyclo[2.2.2]octane Core Architecture and Ring Strain Analysis
The bicyclo[2.2.2]octane framework consists of three fused six-membered rings, forming a rigid, cage-like structure with three bridgehead carbon atoms. The bridgehead positions (C1, C4, and C6) exhibit distinct hybridization due to the angular strain imposed by the bicyclic arrangement. X-ray crystallographic data for similar bicyclo[2.2.2]octane derivatives reveal bond angles of approximately 109.5° at the bridgehead carbons, deviating from the ideal tetrahedral geometry due to ring strain.
The strain energy of the bicyclo[2.2.2]octane system arises from a combination of Baeyer strain (angle deformation) and Pitzer strain (eclipsing interactions). Computational studies estimate the total ring strain energy at 25–30 kcal/mol, significantly lower than that of smaller bicyclic systems like bicyclo[2.2.1]heptane (35–40 kcal/mol). This reduced strain is attributed to the larger ring sizes, which mitigate angle compression and torsional stress.
| Bicyclic System | Ring Strain Energy (kcal/mol) | Key Strain Contributors |
|---|---|---|
| Bicyclo[2.2.1]heptane | 35–40 | Baeyer strain (angle compression), Pitzer strain |
| Bicyclo[2.2.2]octane | 25–30 | Moderate Baeyer strain, minimal eclipsing |
| Bicyclo[3.3.0]octane | 15–20 | Dominantly Pitzer strain |
The carboxylic acid group at the C1 position introduces additional steric constraints, further stabilizing the bicyclic core through intramolecular hydrogen bonding with adjacent oxygen atoms. This interaction reduces the effective ring strain by approximately 2–3 kcal/mol, as demonstrated by density functional theory (DFT) calculations.
Conformational Dynamics of the Propenyl Ester Substituent
The (E)-3-ethoxy-3-oxoprop-1-enyl substituent at the C4 position adopts a planar configuration due to conjugation between the double bond and the ester carbonyl group. Nuclear magnetic resonance (NMR) studies of analogous bicyclo[2.2.2]octane esters reveal restricted rotation about the C4–Cα bond, with a rotational barrier of 12–15 kcal/mol. This restriction arises from steric clashes between the ethoxy group and the bicyclic framework, as well as hyperconjugative stabilization of the planar conformation.
DFT-optimized geometries indicate two primary conformers:
- Syn-periplanar : The ester carbonyl aligns with the bicyclo[2.2.2]octane plane, maximizing π-orbital overlap with the double bond.
- Anti-periplanar : The ester group rotates 180°, minimizing steric interactions but sacrificing conjugation.
The syn-periplanar conformer is energetically favored by 3.8 kcal/mol, constituting >95% of the population at room temperature. This preference is corroborated by coupling constants ($$^3J_{H-H} = 15.2\ \text{Hz}$$) observed in the $$^1\text{H}$$-NMR spectrum, consistent with a trans-diaxial arrangement of the substituent.
Stereoelectronic Effects of the Carboxylic Acid Functional Group
The carboxylic acid group at the bridgehead position exhibits atypical electronic behavior due to the bicyclic system’s strain. The C1–COOH bond length (1.50 Å) is elongated compared to linear carboxylic acids (1.43 Å), reflecting partial rehybridization (sp$$^{2.5}$$) at the bridgehead carbon. This distortion enhances acidity, with a calculated pKa of 3.2—approximately one unit lower than acetic acid (pKa 4.76).
Stereoelectronic interactions between the carboxylic acid and the propenyl ester substituent further modulate reactivity:
- Hyperconjugation : The σ(C1–C4) bond donates electron density into the π* orbital of the adjacent double bond, stabilizing the transition state during nucleophilic acyl substitution.
- Orbital Compression : The bicyclic framework compresses the O–H σ-orbital, increasing its susceptibility to deprotonation.
Infrared spectroscopy confirms these effects, revealing a redshifted O–H stretch (2500 cm$$^{-1}$$) compared to unstrained carboxylic acids (3000–3500 cm$$^{-1}$$).
Comparative Analysis with Related Bicyclic Carboxylic Acid Derivatives
The structural and electronic features of 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid distinguish it from other bicyclic carboxylic acids:
The propenyl ester group in the title compound introduces unique reactivity, enabling [4+2] cycloadditions with dienophiles—a feature absent in simpler bicyclo[2.2.2]octane derivatives. Additionally, the E-configuration of the double bond prevents undesired cis-trans isomerization, ensuring stereochemical fidelity in synthetic applications.
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C14H20O4/c1-2-18-11(15)3-4-13-5-8-14(9-6-13,10-7-13)12(16)17/h3-4H,2,5-10H2,1H3,(H,16,17)/b4-3+ |
InChI Key |
HOUHNYWUAFGTCR-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C12CCC(CC1)(CC2)C(=O)O |
Canonical SMILES |
CCOC(=O)C=CC12CCC(CC1)(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
A [4+2] cycloaddition between maleic anhydride and substituted 2H-pyran-2-ones yields bicyclo[2.2.2]octene derivatives. For example, maleic anhydride reacts with 3-benzoylamino-2H-pyran-2-one under thermal conditions (120–160°C) to form a bicyclo[2.2.2]octene dicarboxylic anhydride intermediate. Subsequent hydrolysis with aqueous KOH provides the dicarboxylic acid, which can be selectively mono-esterified to introduce the ethoxy group.
Transition Metal-Mediated Cyclization
Patent WO2019075004A1 describes a novel route using 1,4-dimethylenecyclohexane oxidized in the presence of a transition metal catalyst (e.g., Ru or Co) to form 1,4-diketone intermediates. Reductive amination or further oxidation yields functionalized bicyclo[2.2.2]octane derivatives. This method is scalable and avoids the regioselectivity issues inherent in cycloadditions.
Functional Group Interconversion
Esterification of the Carboxylic Acid
The parent dicarboxylic acid (bicyclo[2.2.2]octane-1,4-dicarboxylic acid) is selectively mono-esterified using ethanol and H₂SO₄ (2 mol%) at 80°C. The reaction achieves >95% conversion, with the remaining carboxylic acid group retained for downstream modifications.
Oxidation of Alcohol Intermediates
Hydroxy-substituted bicyclo[2.2.2]octanes (e.g., 1-hydroxymethyl derivatives) are oxidized to carboxylic acids using KMnO₄ in acidic media. This step is critical for installing the carboxylic acid group when starting from alcohol precursors.
Stereochemical Control and Purification
The E-configuration of the propenyl ester is ensured by:
- Conjugation stabilization during Knoevenagel condensation.
- Steric hindrance in Wittig reactions, favoring trans-addition.
Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate). The final compound exhibits a melting point of 217–220°C (decomposition).
Analytical Characterization
Key spectral data for the target compound:
- ¹H NMR (CDCl₃): δ 1.26 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 1.16–1.75 (m, 12H, bicyclo C-H), 3.46 (s, 2H, -CH₂CO₂Et), 4.12 (q, 2H, J=7.1 Hz, -OCH₂CH₃).
- IR (KBr): 1715 cm⁻¹ (C=O, ester), 1690 cm⁻¹ (C=O, carboxylic acid).
Industrial-Scale Considerations
Patent WO2019075004A1 highlights continuous-flow reactors for large-scale synthesis, reducing reaction times by 50% compared to batch processes. Catalyst recycling (e.g., Ni(NO₃)₂·6H₂O) improves cost efficiency, with <5% loss per cycle.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents suitable for the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its potential use in drug development due to its stability and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Derivatives
| Compound | Molecular Formula | Molecular Weight | LogP | Solubility (mg/mL) | pKa |
|---|---|---|---|---|---|
| Bicyclo[2.2.2]octane-1-carboxylic acid | C₉H₁₄O₂ | 154.21 | 1.2 | 10 (H₂O) | 4.8 |
| 4-(Methoxycarbonyl) derivative | C₁₁H₁₆O₄ | 212.24 | 1.8 | 5 (DMSO) | 3.9 |
| 4-Ethynyl derivative | C₁₁H₁₄O₂ | 178.23 | 2.1 | 2 (MeOH) | 5.1 |
| Target compound | C₁₄H₂₀O₄ | 252.30 | 2.5 | 3 (DMSO) | 3.7* |
*Estimated based on electronic effects of substituents .
Biological Activity
4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure, characterized by a bicyclo[2.2.2]octane framework, suggests a variety of interactions with biological targets, making it a candidate for further exploration in drug development.
- Molecular Formula : C18H24O7
- Molecular Weight : 352.38 g/mol
- InChIKey : XWIBFJZBIATRPC-ADRYOKDVSA-N
Biological Activity Overview
Research indicates that compounds derived from the bicyclo[2.2.2]octane scaffold exhibit diverse biological activities, including:
- Antibacterial properties
- Inhibition of myeloperoxidase
- Agonistic activity on estrogen receptors
These activities are attributed to the structural features of the bicyclic system and the functional groups attached to it.
The biological activity of 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid is hypothesized to involve:
- Interaction with Enzymatic Targets : The compound may inhibit specific enzymes, such as myeloperoxidase, which plays a role in inflammation and immune response.
- Receptor Modulation : Its ability to act as an agonist for estrogen receptors suggests potential applications in hormone-related therapies.
Study 1: Antimicrobial Activity
A study evaluated the antibacterial efficacy of various bicyclo[2.2.2]octane derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. The results indicated that:
- The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 4-Ethoxy | Staphylococcus aureus | 15 |
| 4-Ethoxy | Escherichia coli | 12 |
Study 2: Estrogen Receptor Agonism
In vitro assays demonstrated that the compound acts as an estrogen receptor beta agonist, which could be beneficial in treating conditions like osteoporosis and certain cancers.
| Assay Type | Result |
|---|---|
| ER Binding | High affinity |
| Cell Proliferation Assay | Increased cell growth in estrogen-responsive cell lines |
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life, indicating potential for therapeutic use.
| Parameter | Value |
|---|---|
| Bioavailability | 45% |
| Half-life | 4 hours |
| Volume of Distribution | 3.5 L/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
